2-(Piperidin-1-yl)pyrimidin-5-amine
Overview
Description
2-(Piperidin-1-yl)pyrimidin-5-amine is a heterocyclic compound that features a piperidine ring attached to a pyrimidine ring.
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-piperidin-1-ylpyrimidin-5-amine, are known to have a wide range of biological activities and are used in various therapeutic applications .
Mode of Action
It’s worth noting that piperidine derivatives have been associated with various modes of action depending on their specific structures and the conditions under which they are used .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biochemical pathways, depending on their specific structures and the conditions under which they are used .
Pharmacokinetics
It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .
Result of Action
Piperidine derivatives have been associated with various effects depending on their specific structures and the conditions under which they are used .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-yl)pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyrimidine with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-1-yl)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(Piperidin-1-yl)pyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
Pyrimidine: A simpler structure with a single pyrimidine ring.
2-(Piperidin-1-yl)pyrimidine: A closely related compound with similar structural features
Uniqueness: 2-(Piperidin-1-yl)pyrimidin-5-amine is unique due to the combination of both piperidine and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-piperidin-1-ylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPJWCNUYFLRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296354 | |
Record name | 2-(1-Piperidinyl)-5-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086378-61-1 | |
Record name | 2-(1-Piperidinyl)-5-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Piperidinyl)-5-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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